![molecular formula C39H25N5 B13935534 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core linked to an indolo[3,2-b]carbazole moiety, making it a significant molecule in the study of organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole typically involves multi-step organic reactions. One common method includes the condensation of 4,6-diphenyl-1,3,5-triazine with indolo[3,2-b]carbazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the oxidation state of the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or alkylated compounds .
科学的研究の応用
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron transport properties
作用機序
The mechanism of action of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. In electronic applications, it functions as an electron transport material, facilitating the efficient movement of electrons through its rigid and planar structure. This property is crucial for enhancing the performance of devices like OLEDs .
類似化合物との比較
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 9,9′-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole)
- 3-(2′-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1′-biphenyl]-2-yl)-9-phenyl-9H-carbazole (PhCzTAZ)
Uniqueness
What sets 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5,11-dihydro-11-phenylindolo[3,2-b]carbazole apart from similar compounds is its unique combination of a triazine core and an indolo[3,2-b]carbazole moiety. This structure provides enhanced electron transport properties and stability, making it particularly valuable in the development of high-performance electronic devices .
特性
分子式 |
C39H25N5 |
|---|---|
分子量 |
563.6 g/mol |
IUPAC名 |
11-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-phenylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C39H25N5/c1-4-14-26(15-5-1)37-40-38(27-16-6-2-7-17-27)42-39(41-37)44-34-23-13-11-21-30(34)32-24-35-31(25-36(32)44)29-20-10-12-22-33(29)43(35)28-18-8-3-9-19-28/h1-25H |
InChIキー |
BVBUDFHMPRODKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)
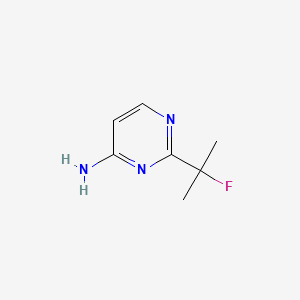
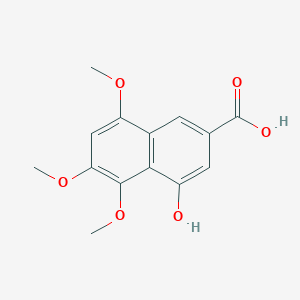
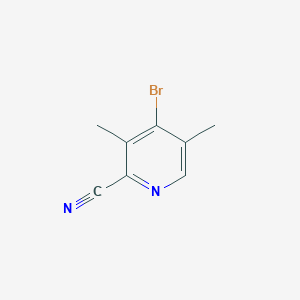
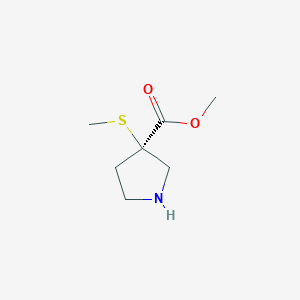
![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
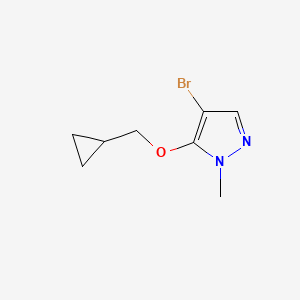
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)

![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
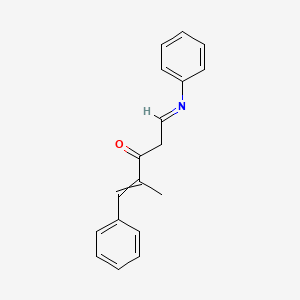
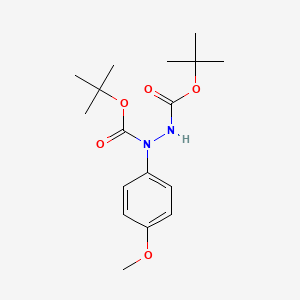
![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
